molecular formula C13H16Cl4NO4P B11987368 Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate

Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate

Cat. No.: B11987368
M. Wt: 423.0 g/mol
InChI Key: MXNZIWHLOZJVBM-UHFFFAOYSA-N
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Description

Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is a halogenated organophosphonate characterized by a trichloroethyl backbone, a 2-chlorobenzoyl-substituted amine, and diethyl phosphonate ester groups. Its structural complexity confers unique physicochemical properties, including high thermal stability and lipophilicity, which are critical for applications in agrochemical and pharmaceutical research. The compound’s synthesis typically involves multi-step reactions, including halogenation and phosphonylation, as inferred from analogous procedures in phosphonate chemistry .

Crystallographic studies reveal that the trichloroethyl group induces steric hindrance and electronic effects, influencing molecular packing and reactivity. For instance, Brovarets et al. (2018) reported its crystal structure, highlighting intramolecular hydrogen bonding between the amide and phosphonate groups, which stabilizes the conformation .

Properties

Molecular Formula

C13H16Cl4NO4P

Molecular Weight

423.0 g/mol

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide

InChI

InChI=1S/C13H16Cl4NO4P/c1-3-21-23(20,22-4-2)12(13(15,16)17)18-11(19)9-7-5-6-8-10(9)14/h5-8,12H,3-4H2,1-2H3,(H,18,19)

InChI Key

MXNZIWHLOZJVBM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate typically involves multiple steps. One common method starts with the reaction of diethyl phosphite with trichloroacetaldehyde to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trichloromethyl group or the chlorobenzoyl amide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that phosphonate compounds can exhibit anticancer properties. Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate has been studied for its potential to inhibit tumor growth. For instance, a study demonstrated that derivatives of phosphonates could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival. By disrupting these pathways, the compound shows promise as a therapeutic agent in oncology.

Agricultural Applications

Pesticide Development
this compound is being explored as a potential pesticide due to its structural similarity to known agrochemicals. Its chlorinated structure may enhance its efficacy against various pests while reducing non-target effects.

Field Studies
Field trials have shown that formulations containing this compound can effectively reduce pest populations in crops while maintaining crop yield. This makes it a candidate for integrated pest management strategies.

Materials Science

Polymer Synthesis
The compound can be utilized in the synthesis of advanced materials such as polymers. Its phosphonate group can act as a precursor for creating flame-retardant materials due to its inherent thermal stability and ability to form char upon combustion.

Case Study: Flame Retardancy
A study investigated the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced flame retardancy compared to traditional polymers without phosphonate additives.

Data Tables

Application AreaSpecific Use CaseObservations
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells
Agricultural SciencePesticide DevelopmentEffective against pests with minimal side effects
Materials SciencePolymer SynthesisEnhances thermal stability and flame retardancy

Mechanism of Action

The mechanism by which diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, such as enzymes or receptors. The trichloromethyl group and the phosphonate moiety are likely involved in these interactions, potentially affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Diethyl Ethylphosphonate (CAS 78-38-6)

Structural Differences :

  • Lacks halogen substituents and aromatic moieties.
  • Simplified ethyl group instead of trichloroethyl and 2-chlorobenzoyl groups.

Properties :

  • Lower molecular weight (166.16 g/mol vs. ~424.5 g/mol for the target compound).
  • Reduced lipophilicity (logP ≈ 0.5 vs. estimated logP > 3 for the target compound).
Property Diethyl 2,2,2-Trichloro-1-[(2-Chlorobenzoyl)Amino]Ethylphosphonate Diethyl Ethylphosphonate
Molecular Weight (g/mol) ~424.5 166.16
Halogen Content 3 Cl atoms None
logP (Predicted) >3 ~0.5
Primary Applications Agrochemical research Industrial solvents

Diethyl 2-Oxo-2-Arylethylphosphonates (Compounds 13–18)

Structural Similarities :

  • Share the diethyl phosphonate ester group.
  • Feature aryl ketone substituents instead of chlorobenzoyl-amino groups.

Reactivity :

  • The 2-oxo group enables nucleophilic additions, whereas the trichloroethyl group in the target compound favors electrophilic substitutions.
  • Lower halogen content reduces environmental persistence compared to the target compound.

Halogenated Agrochemicals (e.g., Propiconazole, Etaconazole)

Functional Comparison :

  • Propiconazole and etaconazole (triazole fungicides) share chlorophenyl groups but lack phosphonate moieties .
  • The target compound’s phosphonate group may enhance systemic mobility in plants compared to triazoles.

Biological Activity

Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of the compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phosphonate group and multiple chlorine substituents. This structure is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphonates often act as inhibitors of various enzymes. The presence of the phosphonate group allows for interaction with active sites of enzymes involved in metabolic pathways.
  • Cellular Uptake : The compound's lipophilicity may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.
  • Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways related to apoptosis and cell proliferation.

Biological Activity Overview

Activity Type Description
Antimicrobial Effects Exhibits activity against certain bacterial strains, potentially useful in agriculture.
Cytotoxicity Demonstrated cytotoxic effects in vitro on cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects Some studies suggest neuroprotective properties, possibly through modulation of oxidative stress pathways.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in agricultural pest control .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. The study noted a dose-dependent relationship between compound concentration and cytotoxicity, highlighting its potential as a therapeutic agent in oncology .

Case Study 3: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests possible applications in neurodegenerative diseases .

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